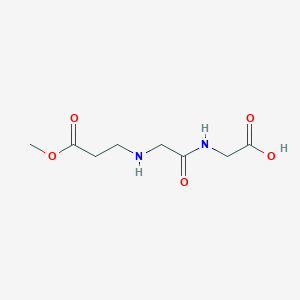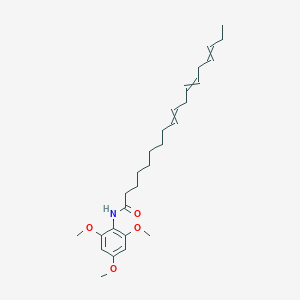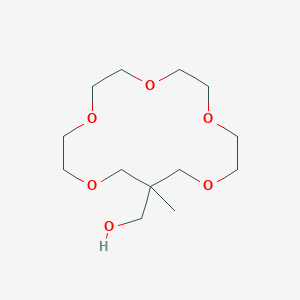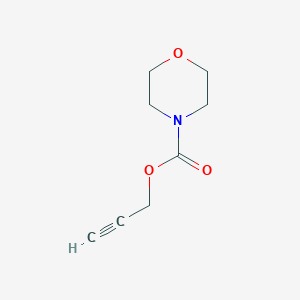![molecular formula C18H22O4S2 B14315881 2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) CAS No. 113695-02-6](/img/structure/B14315881.png)
2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is an organic compound characterized by the presence of two phenolic groups connected via a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) typically involves the reaction of 6-methoxy-4-methylphenol with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
Aplicaciones Científicas De Investigación
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate redox states in biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as an additive in materials to enhance their stability and resistance to oxidative degradation.
Mecanismo De Acción
The mechanism by which 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) exerts its effects is primarily related to its redox properties. The disulfide bridge can undergo reversible oxidation and reduction, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where maintaining redox balance is crucial. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(4-methylaniline): Contains amino groups instead of methoxy groups.
2,2’-Disulfanediylbis(methylenethiazole-4,2-diyl)diguanidine: Different heterocyclic structure.
Uniqueness
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is unique due to the presence of methoxy and methyl groups on the phenolic rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s antioxidant properties and its ability to interact with biological molecules.
Propiedades
Número CAS |
113695-02-6 |
|---|---|
Fórmula molecular |
C18H22O4S2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-[[(2-hydroxy-3-methoxy-5-methylphenyl)methyldisulfanyl]methyl]-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C18H22O4S2/c1-11-5-13(17(19)15(7-11)21-3)9-23-24-10-14-6-12(2)8-16(22-4)18(14)20/h5-8,19-20H,9-10H2,1-4H3 |
Clave InChI |
SCZJWLKIERLXMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)O)CSSCC2=C(C(=CC(=C2)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


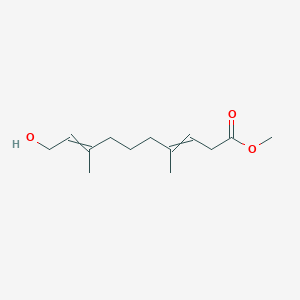
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
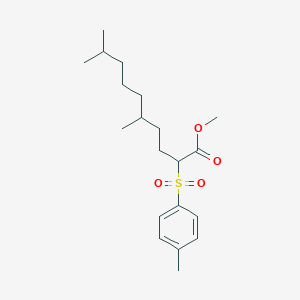

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
